molecular formula C18H27AlO9 B100355 Tris(ethylacetoacetato)aluminium CAS No. 15306-17-9

Tris(ethylacetoacetato)aluminium

Cat. No. B100355
CAS RN: 15306-17-9
M. Wt: 417.4 g/mol
InChI Key: YYCUXGOUOHYLMU-UHFFFAOYSA-N
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Description

Tris(ethylacetoacetato)aluminium, also known as Al(C6H9O3)3, is a compound that has been synthesized and characterized through various analytical techniques. It is a complex that can exist in different stereoisomeric forms in solution, specifically as meridional and facial isomers. The compound has been found to crystallize in the monoclinic space group P21/n, indicating a specific three-dimensional arrangement of atoms within the crystal lattice .

Synthesis Analysis

The synthesis of tris(acetylacetonato)aluminium(III), a related compound to tris(ethylacetoacetato)aluminium, has been reported using industrial alum, Al2(SO4)3.16H2O, as a starting material. This synthesis pathway is significant as it provides a method to prepare a precursor that is useful in the vapor deposition of aluminum oxide. The process involves chemical reactions that lead to the formation of the acetylacetonate complex, which is then characterized by various techniques including IR and thermal analyses .

Molecular Structure Analysis

The molecular structure of tris(ethylacetoacetato)aluminium has been elucidated using X-ray powder diffraction (XRPD), which determined its crystalline form. The compound's crystal structure has been resolved, revealing the arrangement of atoms and the spatial configuration of the complex within the monoclinic space group P21/n . In contrast, the structure of a hexafluoro variant of the acetylacetonato complex has been determined by gas phase electron diffraction, which showed the oxygen atoms of the ligands forming a slightly distorted octahedron around the aluminum atom. This study provides comparative structural parameters that are consistent with other complexes, suggesting a degree of structural similarity among tris bidentate aluminum complexes .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving tris(ethylacetoacetato)aluminium, the synthesis of related aluminum complexes suggests that these compounds can participate in reactions that lead to the formation of coordination complexes. The use of tris(acetylacetonato)aluminium(III) as a precursor in vapor deposition processes implies that it can undergo further chemical transformations to yield aluminum oxide films .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(ethylacetoacetato)aluminium have been characterized using 1H and 13C nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction. These techniques provide insights into the compound's chemical environment, molecular geometry, and surface morphology. The compound's ability to exist in different stereoisomeric forms in solution is a notable chemical property that may influence its reactivity and applications . The related hexafluoroacetylacetonato complex's structural parameters, such as bond lengths and angles, contribute to understanding the physical properties of these types of complexes .

Scientific Research Applications

  • Historical and Structural Study

    • Field : Structural Chemistry .
    • Application : Tris(acetylacetonato)aluminium(III) compounds were among the earliest metal compounds recognized in coordination compounds . They were significantly investigated during WWII for their potential use in isotope separation, especially uranium, due to their unexpected volatility .
    • Method : Much research was carried out over the years, but unfortunately, very little information was published on the syntheses and crystallization methods used in the preparation of the crystalline samples .
    • Results : The results of these studies, covering over 100 samples, are detailed in the referenced research .
  • Structural Investigation

    • Field : Sol-Gel Science and Technology .
    • Application : Tris(ethylacetoacetato)aluminium(III) has been prepared and characterized for its structural properties .
    • Method : The compound was characterized by means of 1H and 13C nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction (XRPD) . It was determined that two stereoisomeric complexes can be distinguished in the solution: meridional and facial .
    • Results : The crystal structure of Al(C6H9O3)3 has been determined from XRPD data .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Future Directions

While specific future directions for Tris(ethylacetoacetato)aluminium are not mentioned in the sources, it is noted that the compound is used as a precursor in the vapor deposition of aluminum oxide , suggesting potential applications in materials science and engineering.

properties

InChI

InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*3-4H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCUXGOUOHYLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30AlO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(ethylacetoacetato)aluminium

CAS RN

15306-17-9
Record name Aluminum,O3)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kamiya, N Suzuki - Journal of Microencapsulation, 2016 - Taylor & Francis
Some aluminium complexes are excellent catalysts of cationic polymerisation and are used for low-temperature and fast-curing adhesive, used in electronic part mounting. …
Number of citations: 5 www.tandfonline.com

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